Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester
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Overview
Description
Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of carbamic acid and is characterized by the presence of an ethoxyimino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate alcohol under acidic conditions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid . The reaction is generally carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions
Acidic Hydrolysis: Typically uses hydrochloric acid or sulfuric acid as the catalyst.
Basic Hydrolysis (Saponification): Uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalyzed by acids like sulfuric acid or bases like sodium methoxide.
Aminolysis: Involves primary or secondary amines under mild heating conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Transesterification: Yields a new ester and alcohol.
Aminolysis: Forms an amide and alcohol.
Scientific Research Applications
Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and resins, where its ester group can undergo polymerization reactions
Mechanism of Action
The mechanism of action of carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester involves the hydrolysis of the ester bond to release the active carbamic acid derivative. This process can be catalyzed by enzymes such as esterases in biological systems. The released carbamic acid derivative can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in the production of pesticides and pharmaceuticals.
N-Hydroxyethyl carbamate: Contains a hydroxyethyl group, used in the synthesis of polymers and as a stabilizer.
Uniqueness
Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester is unique due to the presence of the ethoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in drug delivery and polymer production.
Properties
CAS No. |
34375-73-0 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl N-[(E)-N-ethoxy-C-ethylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-4-7(10-13-6-3)9-8(11)12-5-2/h4-6H2,1-3H3,(H,9,10,11) |
InChI Key |
IECJTGHFYYQIDD-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\OCC)/NC(=O)OCC |
Canonical SMILES |
CCC(=NOCC)NC(=O)OCC |
Origin of Product |
United States |
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